3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde
Description
3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde is a heterocyclic compound featuring a 1,2-oxazole core substituted with a difluoromethyl group at position 3 and an aldehyde functional group at position 3. The difluoromethyl group enhances metabolic stability and lipophilicity due to fluorine’s strong electronegativity and carbon-fluorine bond stability, which are critical in drug design . The aldehyde group at position 5 provides a reactive site for further derivatization, making this compound a versatile intermediate in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
3-(difluoromethyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)10-8-4/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVWGHFFBMBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of oxazole derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluorocarbene precursors . The reaction conditions often involve the use of bases like sodium bicarbonate and photocatalysts such as Ir(ppy)3 under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid.
Reduction: Formation of 3-(Difluoromethyl)-1,2-oxazole-5-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The specific pathways and targets depend on the biological context and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2-Oxazole Derivatives
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS 1803574-06-2):
This compound shares the 1,2-oxazole core but substitutes position 5 with a 2,4-difluorophenyl group and position 3 with an amine. The fluorine atoms on the phenyl ring enhance binding affinity via hydrophobic interactions and dipole effects, while the amine group allows for hydrogen bonding. In contrast, the aldehyde in the target compound offers electrophilic reactivity for conjugation .- The hydroxyl group at position 5 reduces reactivity compared to the aldehyde, limiting its utility in further synthetic modifications .
1,2,4-Oxadiazole Derivatives
- 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: The 1,2,4-oxadiazole core differs in ring structure and electronic properties. Molecular weight (212.61 g/mol) and polarity are influenced by these substitutions .
Functional Group Comparisons
Aldehyde-Containing Analogues
- 5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This pyrazole-based aldehyde features a chloro substituent and a 4-fluorophenyl group. The aldehyde’s position (C4 vs. C5 in oxazole) may affect spatial orientation in target binding .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
The sulfanyl group introduces thioether functionality, which can modulate redox properties. The trifluoromethyl group enhances metabolic stability but may increase steric hindrance compared to the difluoromethyl group in the target compound .
Fluorine Substituent Effects
Fluorine substitutions significantly influence physicochemical properties:
- Difluoromethyl vs. Trifluoromethyl: Trifluoromethyl groups are more electron-withdrawing, reducing basicity and increasing lipophilicity.
- Fluorophenyl vs. Difluoromethyl :
Fluorophenyl groups (e.g., in 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine) enhance aromatic interactions, while difluoromethyl groups on heterocycles directly alter ring electronics and stability .
Key Data Table: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Functional Group | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| 3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde | 1,2-Oxazole | Difluoromethyl (C3) | Aldehyde (C5) | ~159.1* | High reactivity, agrochemical intermediate |
| 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine | 1,2-Oxazole | 2,4-Difluorophenyl (C5) | Amine (C3) | 196.17 | Hydrogen bonding, drug candidate |
| 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | 1,2,4-Oxadiazole | Chloromethyl (C5), 3-Fluorophenyl (C3) | - | 212.61 | Alkylation reactivity, early R&D use |
| 5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Pyrazole | Chloro (C5), 4-Fluorophenyl (C1) | Aldehyde (C4) | ~238.6* | Enhanced basicity, medicinal chemistry |
*Calculated based on structural formula.
Biological Activity
3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C5H4F2N2O2
- CAS Number : 2344685-03-4
Synthesis typically involves the reaction of difluoromethylated precursors with oxazole derivatives under controlled conditions. The synthetic routes often utilize various reagents to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : It has been noted for its potential to modulate inflammatory pathways, making it a candidate for further research in anti-inflammatory therapies.
- HDAC Inhibition : A significant area of research focuses on its role as a histone deacetylase (HDAC) inhibitor. Compounds containing difluoromethyl groups have shown promise as selective inhibitors for HDAC6, a target in cancer therapy .
The mechanism by which this compound exerts its effects is primarily through enzyme inhibition. For instance, its interaction with HDAC6 leads to the formation of stable enzyme-inhibitor complexes, which can alter gene expression related to cancer progression and inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of various oxazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: HDAC6 Inhibition
Research published in Nature highlighted that compounds with the difluoromethyl group showed enhanced selectivity for HDAC6 over other isoforms. The study utilized X-ray crystallography to elucidate the binding interactions at the molecular level, revealing how structural features contribute to its potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
